Batimastat

Description

This compound is a synthetic hydroxamate with potential antineoplastic activity. this compound binds covalently to the zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II.

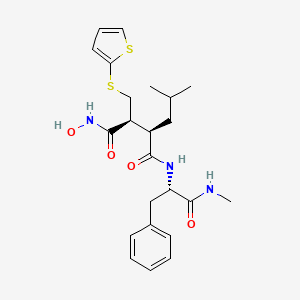

structure given in first source; a synthetic matrix metalloproteinase inhibito

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFILPEOLDIKJHX-QYZOEREBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156497 | |

| Record name | Batimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130370-60-4 | |

| Record name | Batimastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130370-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batimastat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Batimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130370-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Batimastat and its Role in the Inhibition of Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Batimastat (BB-94), a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), and its function in impeding tumor angiogenesis. It details the underlying mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction: Tumor Angiogenesis and the Role of MMPs

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1] This complex process is driven by a variety of pro-angiogenic factors and involves the proliferation and migration of endothelial cells, which must first breach the basement membrane and navigate the extracellular matrix (ECM).

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the degradation of the ECM.[1][2] Tumors often exhibit upregulated MMP activity. By breaking down components of the ECM like collagen and laminin, MMPs facilitate endothelial cell invasion and migration. Furthermore, they can release ECM-sequestered growth factors, such as Vascular Endothelial Growth Factor (VEGF), further promoting the angiogenic cascade.[3] Key MMPs implicated in angiogenesis include the gelatinases (MMP-2 and MMP-9) and collagenases (MMP-1).[1][4]

This compound (BB-94): A Potent MMP Inhibitor

This compound is a synthetic, low-molecular-weight hydroxamate-based compound that acts as a potent, broad-spectrum inhibitor of MMPs.[1][4] It functions as a competitive, reversible inhibitor by chelating the zinc ion within the active site of MMPs, thereby blocking their proteolytic activity.[1][5] This action prevents the degradation of the ECM, forming the basis of this compound's anti-angiogenic and anti-metastatic properties.[4][5]

Mechanism of Anti-Angiogenic Action

This compound's primary mechanism for inhibiting tumor angiogenesis is not through direct cytotoxicity to cancer or endothelial cells, but by disrupting the fundamental process of endothelial cell invasion required for neovascularization.[6][7] The key steps are outlined below.

-

Inhibition of ECM Degradation : this compound binds to various MMPs, preventing the breakdown of the basement membrane and surrounding ECM. This creates a physical barrier that endothelial cells cannot penetrate.

-

Inhibition of Endothelial Cell Migration and Invasion : By preventing ECM degradation, this compound directly inhibits the ability of endothelial cells to migrate from existing vessels and invade the tumor stroma, a crucial step for forming new capillaries.[6]

-

Inhibition of Tube Formation : Studies have shown that this compound and other MMP inhibitors can selectively inhibit the tubular morphogenesis of endothelial cells in vitro.[8]

-

Reduction of Tumor Vascularity : In vivo studies demonstrate that treatment with this compound leads to a significantly reduced percentage of vascular volume within tumors, confirming its anti-angiogenic effect.[9]

The following diagram illustrates the central role of MMPs in angiogenesis and the inhibitory action of this compound.

Caption: Mechanism of this compound in inhibiting MMP-mediated angiogenesis.

Quantitative Efficacy Data

This compound has demonstrated potent inhibitory activity against several key MMPs and significant anti-tumor and anti-angiogenic effects in various preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound against MMPs

| MMP Target | IC50 (nM) | Reference |

| MMP-1 (Collagenase-1) | 3 | [4] |

| MMP-2 (Gelatinase-A) | 4 | [4] |

| MMP-9 (Gelatinase-B) | 4 | [4] |

| MMP-7 (Matrilysin) | 6 | [4] |

| MMP-3 (Stromelysin-1) | 20 | [4] |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of this compound

| Tumor Model | Animal Model | This compound Dose | Key Findings | Reference |

| B16F1 Melanoma | Mice | 50 mg/kg i.p. daily | 54% reduction in tumor volume; significant reduction in vascular volume within metastases. | [9] |

| Murine Hemangioma (eEnd.1 cells) | Nude Mice | 30 mg/kg daily | Inhibition of tumor growth; reduced size of blood-filled spaces. | [6] |

| Lewis Lung Carcinoma (3LL) | C57BL/6 Mice | i.p. injection | 25% inhibition of mean tumor volume; 26% inhibition of mean lung metastasis number. | [10] |

| Human Breast Cancer (MDA-MB-435) | Athymic Nude Mice | 30 mg/kg i.p. daily | Significantly inhibited local-regional tumor regrowth; reduced incidence, number, and volume of lung metastases. | [7] |

Key Experimental Protocols

The anti-angiogenic properties of this compound have been validated through several key in vitro and in vivo experiments.

In Vitro Endothelial Cell Invasion Assay

This assay measures the ability of endothelial cells to invade through a basement membrane equivalent in response to a chemoattractant, and the inhibitory effect of compounds like this compound.

Methodology:

-

Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size) and coat the upper surface with a thin layer of Matrigel, a reconstituted basement membrane extract. Allow the Matrigel to polymerize at 37°C.[6]

-

Cell Seeding: Culture endothelial cells (e.g., HUVECs) to sub-confluency. Resuspend the cells in a serum-free medium.

-

Treatment: Pre-incubate the endothelial cells with various concentrations of this compound or vehicle control.

-

Assay Setup: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts. Add a chemoattractant (e.g., VEGF or serum-containing medium) to the lower chamber.

-

Incubation: Incubate the plates for a period of 12-24 hours at 37°C to allow for cell invasion.

-

Quantification: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane (e.g., with Crystal Violet). Count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Tumor Xenograft Model

This protocol assesses the effect of this compound on tumor growth, metastasis, and tumor-associated angiogenesis in a living organism.

Methodology:

-

Cell Culture: Culture a human tumor cell line (e.g., MDA-MB-435 breast cancer cells) under standard conditions.[7]

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[7]

-

Tumor Implantation: Inject a suspension of tumor cells (e.g., 1-2 x 10^6 cells) subcutaneously or into an orthotopic site (e.g., mammary fat pad) of each mouse.[7]

-

Tumor Growth and Treatment: Allow tumors to grow to a palpable size. Once tumors are established, begin treatment with this compound (e.g., 30 mg/kg daily via intraperitoneal injection) or a vehicle control.[7] In some models, treatment begins after the primary tumor is resected to evaluate the effect on regrowth and metastasis.[7]

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor animal weight and general health.

-

Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors and weigh them. Harvest organs like the lungs to quantify metastatic nodules.[7][10]

-

Immunohistochemistry: Process a portion of the tumor tissue for immunohistochemical analysis using an endothelial cell marker (e.g., anti-CD31 antibody) to assess microvessel density, providing a direct measure of angiogenesis.[7]

The following diagram provides a visual workflow for the in vivo xenograft model.

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion and Future Perspectives

This compound effectively inhibits tumor angiogenesis by acting as a potent, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism is centered on preventing the degradation of the extracellular matrix, which is a prerequisite for the migration and invasion of endothelial cells. Preclinical data robustly support its anti-angiogenic, anti-tumor, and anti-metastatic efficacy. While early clinical development of this compound was hampered by poor solubility and bioavailability,[11][12] its success in preclinical models paved the way for the development of orally available MMP inhibitors. The principles demonstrated by this compound continue to inform the development of anti-angiogenic and anti-metastatic therapies, highlighting the critical role of the tumor microenvironment and ECM remodeling as therapeutic targets.

References

- 1. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors | MDPI [mdpi.com]

- 3. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of angiogenesis and murine hemangioma growth by this compound, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new synthetic matrix metalloproteinase inhibitor modulates both angiogenesis and urokinase type plasminogen activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. karger.com [karger.com]

Batimastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94) is a potent, synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.[1][2] Due to their significant role in pathological processes such as tumor invasion, metastasis, and angiogenesis, MMPs have been a key target for therapeutic intervention.[3][4] this compound, one of the first MMP inhibitors to enter clinical trials, serves as a foundational tool for research in cancer biology, inflammation, and other diseases characterized by aberrant ECM degradation.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory profile, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a low-molecular-weight, collagen peptidomimetic inhibitor.[7][8] Its structure features a hydroxamate moiety, which is key to its inhibitory activity, and a peptidic backbone that mimics the collagen substrate of MMPs.[6][9] Developed by British Biotech, this compound demonstrated significant anti-neoplastic, anti-angiogenic, and anti-metastatic activity in various preclinical tumor models.[2][10] While its clinical development was halted due to poor oral bioavailability and side effects associated with its intraperitoneal administration, it remains an invaluable compound for in vitro and in vivo research.[3][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | BB-94, BB94 | [2][9] |

| CAS Number | 130370-60-4 | [11] |

| Molecular Formula | C23H31N3O4S2 | [11] |

| Molecular Weight | 477.64 g/mol | [2][11] |

| Appearance | White solid powder | [2] |

| Purity | ≥98% (HPLC) | [11] |

| Solubility | Soluble in DMSO (e.g., up to 100 mM); insoluble in water and ethanol. | [9][11][12] |

| Storage | Store at -20°C, protected from light and air. | [11] |

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of MMPs.[6] The core of its mechanism lies in the hydroxamate group (-CONHOH), which acts as a powerful chelating agent for the zinc (Zn2+) ion located within the catalytic domain of MMPs.[2][3][9] This binding action physically blocks the active site, preventing the enzyme from cleaving its natural ECM substrates, such as collagen, gelatin, and fibronectin.[1][6] By inhibiting this enzymatic activity, this compound effectively halts the degradation of the ECM, a critical step in cell migration, invasion, and the formation of new blood vessels (angiogenesis).[3][13]

Caption: this compound's mechanism of action via chelation of the catalytic zinc ion in the MMP active site.

Quantitative Inhibitory Profile

This compound is characterized as a broad-spectrum inhibitor due to its potent activity against a wide range of MMP subtypes.[11][12] Its inhibitory concentration (IC50) values are typically in the low nanomolar range, demonstrating high affinity for these enzymes.

Table 2: In Vitro Inhibitory Activity of this compound (IC50 Values)

| MMP Subtype | IC50 (nM) | Reference(s) |

| MMP-1 (Collagenase-1) | 3 | [10][11][12] |

| MMP-2 (Gelatinase-A) | 4 | [10][11][12] |

| MMP-3 (Stromelysin-1) | 20 | [10][11][12] |

| MMP-7 (Matrilysin) | 6 | [10][11][12] |

| MMP-8 (Collagenase-2) | 10 | [10] |

| MMP-9 (Gelatinase-B) | 4 | [10][11][12] |

| MMP-13 (Collagenase-3) | 1-5 (range) | [14] |

| MMP-14 (MT1-MMP) | 1-5 (range) | [14] |

| ADAM17 (TACE) | 14.9 | [12][14] |

Note: IC50 values can vary slightly between different assay conditions and sources.

Key Signaling Pathways Modulated by this compound

MMPs are not merely degradative enzymes; they are critical signaling regulators that influence cell behavior by processing growth factors, cytokines, and cell surface receptors.[8][15] By inhibiting MMPs, this compound indirectly interferes with multiple downstream signaling pathways implicated in cancer progression and inflammation.

For instance, MMPs can cleave and release membrane-bound growth factors like TGF-β and VEGF, which then activate pathways such as MAPK/ERK and PI3K/Akt.[7][8] These pathways are central to promoting cell proliferation, survival, and migration. This compound's inhibition of MMPs can therefore lead to the suppression of these pro-tumorigenic signals.[7] Studies have shown that this compound can suppress the activation of MAP kinases (ERK1/2, p38) and reduce the activation of transcription factors like AP-1.[6][7]

Caption: this compound inhibits MMPs, preventing ECM degradation and the release of growth factors that drive pro-tumorigenic signaling pathways.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method to determine the IC50 of this compound against a specific MMP using a quenched fluorescent substrate.

Materials:

-

Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)

-

MMP assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

-

Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer.

-

Incubation: To each well of the 96-well plate, add 50 µL of the diluted this compound or control solution. Add 25 µL of the diluted MMP enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add 25 µL of the substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Invasion Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

-

Invasive cancer cell line (e.g., HT-1080, MDA-MB-231)

-

Boyden chamber inserts with 8 µm pore size polycarbonate membranes

-

Basement membrane extract (e.g., Matrigel)

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Cotton swabs, fixing and staining reagents (e.g., Diff-Quik)

Procedure:

-

Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add a thin layer to the top of each Boyden chamber insert. Allow it to solidify at 37°C for at least 1 hour.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.

-

Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-48 hours, depending on the cell line's invasive potential.

-

Staining and Counting: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain them.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields for each insert. Calculate the average number of invaded cells per field and compare the this compound-treated groups to the control group.

Caption: A typical experimental workflow for the evaluation of MMP inhibitors like this compound.

Summary of Preclinical and Clinical Findings

In Vitro:

-

Demonstrates potent anti-proliferative, anti-invasive, and anti-metastatic activity in a wide range of human cancer cell lines.[11]

-

Induces apoptosis and cell cycle arrest in hematological tumor models.[7][16]

-

Inhibition of MMP activity can indirectly affect MMP expression levels and interfere with MAPK and PI3K signaling pathways.[7][8]

In Vivo:

-

Effectively blocks the growth of human ovarian carcinoma xenografts and murine melanoma metastasis in animal models.[10]

-

Delays primary tumor growth in orthotopic models of human breast cancer without significant cytotoxicity.[10]

-

In non-cancer models, chronic administration of this compound was shown to reduce muscle pathology and improve function in a mouse model of Duchenne muscular dystrophy.[6]

Clinical Trials:

-

This compound was the first synthetic MMP inhibitor to be evaluated in clinical trials for cancer treatment.[5][6]

-

Phase I and II trials showed that intraperitoneally administered this compound was well-absorbed and could control the accumulation of malignant ascites in about half of evaluable patients.[17]

-

The drug did not advance to market primarily because of its poor solubility and lack of oral bioavailability, requiring direct intraperitoneal injection which could cause peritonitis.[3][5] These limitations led to the development of orally available analogs like Marimastat.[6]

Conclusion

This compound is a seminal molecule in the study of matrix metalloproteinase inhibition. Its characterization provided foundational proof-of-concept for MMPs as valid therapeutic targets in oncology and other diseases. While its own clinical path was cut short by formulation and delivery challenges, the wealth of preclinical data generated with this compound continues to inform current drug development efforts. For researchers, it remains a highly effective, reliable, and well-characterized tool for dissecting the complex roles of MMPs in both physiological and pathological processes.

References

- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 12. selleckchem.com [selleckchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. caymanchem.com [caymanchem.com]

- 15. itmedicalteam.pl [itmedicalteam.pl]

- 16. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I/II trial of this compound, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

Early clinical trials and development of Batimastat

An In-depth Technical Guide to the Early Clinical Development of Batimastat (BB-94)

Introduction

This compound (BB-94) holds a significant place in the history of oncology drug development as the first synthetic, broad-spectrum matrix metalloproteinase inhibitor (MMPI) to advance into clinical trials. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). In the context of cancer, MMPs are overexpressed by tumor and stromal cells, playing a pivotal role in tumor invasion, angiogenesis, and metastasis.[1] The development of this compound by British Biotech in the early 1990s was fueled by robust preclinical evidence suggesting that inhibiting MMPs could be a powerful anti-cancer strategy. This guide provides a detailed overview of the preclinical data and early-phase clinical trials that defined the initial development trajectory of this compound.

Mechanism of Action

This compound is a low-molecular-weight, peptidomimetic compound containing a hydroxamate group (-CONHOH). This functional group is critical to its mechanism, as it acts as a potent chelator of the Zn²⁺ ion located within the catalytic domain of MMPs.[1][2] By binding competitively and reversibly to this zinc ion, this compound effectively blocks the enzyme's proteolytic activity, preventing the degradation of ECM components like collagen.[2][3] As a broad-spectrum inhibitor, it targets multiple MMP family members.

In Vitro Inhibitory Activity

The potency of this compound was established through in vitro enzyme assays, which determined its half-maximal inhibitory concentration (IC₅₀) against various MMPs. These data highlight its sub-nanomolar to low nanomolar potency against key MMPs involved in cancer progression.

Table 1: In Vitro Inhibitory Profile of this compound (IC₅₀ Values)

| Matrix Metalloproteinase (MMP) | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| MMP-1 (Collagenase-1) | 3 | [4] |

| MMP-2 (Gelatinase-A) | 4 | [4] |

| MMP-3 (Stromelysin-1) | 20 | [4] |

| MMP-7 (Matrilysin) | 6 | [4] |

| MMP-8 (Collagenase-2) | 10 | [4] |

| MMP-9 (Gelatinase-B) | 4 |[4] |

Caption: this compound's mechanism of action via zinc chelation.

Preclinical Development and Experimental Protocols

This compound demonstrated significant anti-neoplastic and anti-angiogenic activity across various preclinical tumor models.[4] A key challenge identified early on was its poor water solubility and low oral bioavailability, which necessitated direct administration into body cavities (intraperitoneal or intrapleural) in most studies.

Key Preclinical Findings

-

Ovarian Cancer Xenografts: In mice with human ovarian tumor xenografts, intraperitoneal (i.p.) administration of this compound retarded the accumulation of malignant ascites and increased survival.[1]

-

Breast Cancer Models: In an orthotopic model of human breast cancer, this compound delayed primary tumor growth.[4] In a separate study, adjuvant therapy with this compound after primary tumor resection significantly inhibited local-regional regrowth and reduced the incidence and volume of lung metastases.

-

Dystrophic Muscle Models: In mdx mice, a model for Duchenne muscular dystrophy, chronic this compound administration reduced muscle necrosis, inflammation, and fibrosis, and improved muscle function, highlighting its effects beyond cancer.[3]

Experimental Protocol: In Vivo Murine Xenograft Model

This protocol is representative of those used to evaluate this compound's efficacy in preclinical cancer models.[3]

-

Animal Model: Athymic nude mice or other immunocompromised strains suitable for xenografts.

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-435 breast cancer) are implanted subcutaneously or orthotopically into the mammary fat pad.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into a control group and a treatment group.

-

Drug Preparation: this compound (BB-94) is prepared as a suspension, typically in phosphate-buffered saline (PBS) containing a surfactant like 0.01% Tween 80 to aid dispersion.

-

Administration: Mice in the treatment group receive intraperitoneal (i.p.) injections of this compound at a specified dose (e.g., 30-50 mg/kg) on a defined schedule (e.g., three times a week). The control group receives injections of the vehicle alone.

-

Monitoring and Endpoints:

-

Primary tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health are monitored.

-

At the end of the study, animals are euthanized, and primary tumors and organs (e.g., lungs) are harvested to assess for metastases.

-

-

Data Analysis: Statistical analysis is performed to compare tumor growth rates and metastatic burden between the treated and control groups.

Experimental Protocol: Gelatin Zymography

Gelatin zymography was a key in vitro method used to assess the activity of MMP-2 and MMP-9 (gelatinases) in conditioned media from cell cultures or in tissue extracts.[5][6]

-

Sample Preparation: Conditioned media from cancer cell cultures (grown in serum-free media to avoid interference from serum proteases) is collected and centrifuged to remove cellular debris. Protein concentration is normalized across all samples.

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Electrophoresis is carried out under non-denaturing conditions (no boiling or reducing agents) to preserve the enzymes' catalytic activity.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS, which allows the MMPs to renature.[7]

-

Incubation: The gel is incubated overnight (16-48 hours) at 37°C in a developing buffer containing the necessary cofactors for MMP activity (Ca²⁺ and Zn²⁺).[7][8]

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been digested by MMPs will not stain, appearing as clear bands against a dark blue background. The molecular weight of the active enzyme can be determined by comparison to protein standards.

Early Clinical Trial Development

The clinical development of this compound focused on patients with advanced cancers, particularly those with malignant effusions where local-regional administration was feasible.

Table 2: Summary of Early Phase Clinical Trials of this compound

| Trial Phase | Patient Population | N | Administration Route & Dose | Key Pharmacokinetic Findings | Key Efficacy/Response Findings | Common Toxicities | Reference |

|---|---|---|---|---|---|---|---|

| Phase I | Advanced Cancer | - | Intraperitoneal (i.p.) up to 1350 mg/m² | Poor systemic absorption. | Not primarily an efficacy study. | No major toxicities reported at high doses. | [1] |

| Phase I/II | Malignant Ascites (Gastrointestinal Cancers) | - | Intraperitoneal (i.p.) | Well absorbed via i.p. route. | Response to treatment seen in ~50% of evaluable patients. | Few side-effects reported. | [9][10] |

| Phase I | Malignant Pleural Effusions | 18 | Intrapleural, single doses (15-300 mg/m²) | Detectable in plasma after 1h; peak levels (20-200 ng/ml) at 4h to 1 week. Persisted in plasma up to 12 weeks. | 7 of 16 patients (44%) required no further pleural aspiration. Improved dyspnea scores. | Low-grade fever (33%), Reversible elevation of liver enzymes (44%). |[11] |

These early trials established that while this compound had an acceptable safety profile when administered locally, its clinical utility was hampered by its formulation and the need for invasive administration.

Caption: Logical workflow of this compound's early clinical development.

Associated Signaling Pathways

MMPs are downstream effectors of complex signaling cascades that promote tumorigenesis. This compound's inhibition of MMPs can interfere with the consequences of these pathways' activation. Key pathways include:

-

MAPK Pathway (ERK1/2, p38, JNK): Mitogen-Activated Protein Kinase pathways are frequently activated in cancer by growth factors and cytokines. They upregulate the transcription of MMPs via transcription factors like AP-1. Some studies suggest this compound can, in turn, influence MAPK signaling, for example by reducing the activation of ERK1/2.[2]

-

PI3K/AKT Pathway: This is a crucial survival pathway for cancer cells. Its activation can also lead to increased MMP expression. The interplay is complex, as this compound has been shown to decrease AKT pathway signaling in some cell lines, contributing to apoptosis.[2]

Caption: Signaling pathways regulating MMPs, the target of this compound.

Conclusion

The early development of this compound was a landmark in cancer therapy research, validating MMPs as a viable therapeutic target. Preclinical studies consistently demonstrated its potent anti-tumor and anti-metastatic effects. However, the transition to clinical trials highlighted significant challenges, primarily its poor solubility and bioavailability, which limited its administration to local-regional routes and ultimately constrained its broader development. The toxicities observed in later trials, such as musculoskeletal pain, also revealed the complexities of broad-spectrum MMP inhibition. Despite not reaching the market, the this compound program provided invaluable lessons that guided the design of second-generation, orally available MMPIs and underscored the need for greater inhibitor specificity to improve the therapeutic window.

References

- 1. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Gelatin zymography protocol | Abcam [abcam.com]

- 7. Gelatin zymography. [bio-protocol.org]

- 8. 2.3. Determination of MMP Activity by Gelatin Zymography [bio-protocol.org]

- 9. Phase I/II trial of this compound, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Phase I study of intrapleural this compound (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]

Batimastat: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2][3] Its ability to modulate MMP activity has positioned it as a significant tool in cancer research, particularly in studies related to tumor invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, with a focus on its interaction with key signaling pathways.

Chemical Structure and Properties

This compound is a synthetic peptidomimetic hydroxamate-based compound.[2] Its chemical structure is designed to mimic the collagenous substrate of MMPs, allowing it to bind to the active site of these enzymes with high affinity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S)-N4-hydroxy-N1-[(1S)-2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylthio)methyl]-butanediamide | [4] |

| Molecular Formula | C23H31N3O4S2 | [4] |

| Molecular Weight | 477.64 g/mol | [4] |

| CAS Number | 130370-60-4 | [4] |

| SMILES | CC(C)C--INVALID-LINK--C(=O)NO">C@HC(=O)N--INVALID-LINK--C(=O)NC | [5] |

| Solubility | Soluble in DMSO | [2] |

| Formulation | Crystalline solid | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful construction of its complex stereochemistry. The definitive synthesis is detailed in "The Organic Chemistry of Drug Synthesis, Volume 6" by Dan Lednicer.[4] While the detailed experimental protocols from this source are not publicly available, a representative synthetic scheme can be outlined based on established principles of peptide and hydroxamate synthesis.

The synthesis would logically proceed through the coupling of key fragments: a protected succinate derivative, L-phenylalanine methylamide, and a thiophene-containing side chain, followed by the introduction of the hydroxamic acid moiety.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: The following is a generalized protocol based on known organic synthesis principles. The precise reagents, reaction conditions, and purification methods are detailed in the cited reference.

Step 1: Synthesis of the Succinate Core: This would likely involve the asymmetric synthesis of a protected (2R,3S)-2-isobutyl-3-((thiophen-2-ylthio)methyl)succinic acid derivative. This could be achieved through various methods, including chiral auxiliary-guided alkylation or asymmetric hydrogenation.

Step 2: Coupling with Phenylalanine Derivative: The protected succinate core would then be coupled with (S)-N-methyl-2-amino-3-phenylpropanamide using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

Step 3: Deprotection and Hydroxamate Formation: Following the coupling reaction, the protecting groups on the carboxylic acid would be removed. The free carboxylic acid would then be converted to the corresponding hydroxamic acid by reaction with hydroxylamine, often in the presence of a coupling agent to facilitate the reaction.

Step 4: Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Quantitative Data:

Mechanism of Action and Signaling Pathways

This compound functions as a competitive, reversible inhibitor of a broad range of MMPs.[6] The hydroxamate group in this compound chelates the zinc ion at the catalytic center of the MMPs, effectively blocking their enzymatic activity.[2] This inhibition prevents the degradation of ECM components, thereby interfering with processes such as cell migration, invasion, and angiogenesis, which are critical for tumor progression.[7]

This compound has been shown to inhibit several MMPs with high potency.[2][3]

Table 2: Inhibitory Activity of this compound against various MMPs

| MMP Target | IC50 (nM) | Reference |

| MMP-1 (Interstitial collagenase) | 3 | [3] |

| MMP-2 (Gelatinase A) | 4 | [3] |

| MMP-3 (Stromelysin 1) | 20 | [3] |

| MMP-7 (Matrilysin) | 6 | [3] |

| MMP-9 (Gelatinase B) | 4 | [3] |

The inhibition of MMPs by this compound has downstream effects on several key signaling pathways involved in cancer progression. One of the well-established pathways affected is the MAPK/ERK pathway . MMPs can influence this pathway by cleaving and activating growth factor receptors or by releasing growth factors sequestered in the ECM. By inhibiting MMPs, this compound can attenuate the activation of the MAPK/ERK cascade, which is known to promote cell proliferation, survival, and differentiation.

Caption: this compound inhibits MMPs, thereby reducing the release of growth factors and subsequent activation of the MAPK/ERK signaling pathway, leading to decreased cancer cell proliferation, invasion, and angiogenesis.

Experimental Workflow for Assessing this compound's Effect on MMP Activity

A common method to assess the inhibitory effect of this compound on MMP activity is through zymography.

References

- 1. mdpi.com [mdpi.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C23H31N3O4S2 | CID 5362422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

Batimastat's In Vitro Anti-Cancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-cancer activities of Batimastat (BB-94), a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor. This document details the compound's inhibitory profile, its effects on various cancer cell lines, and the underlying molecular mechanisms of action. Experimental protocols for key assays are provided, along with visualizations of cellular signaling pathways modulated by this compound.

Quantitative Analysis of this compound's Anti-Cancer Activity

This compound has demonstrated significant efficacy against a range of cancer cell types in in vitro settings. Its primary mechanism of action is the inhibition of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling, which is a key process in tumor invasion and metastasis.[1][2]

Table 1: Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)

| MMP Target | IC50 (nM) | Reference |

| MMP-1 (Collagenase-1) | 3 | [2][3][4][5][6] |

| MMP-2 (Gelatinase-A) | 4 | [2][3][4][5][6] |

| MMP-3 (Stromelysin-1) | 20 | [2][3][4][5][6] |

| MMP-7 (Matrilysin) | 6 | [2][3][4][5][6] |

| MMP-8 (Collagenase-2) | 10 | [3] |

| MMP-9 (Gelatinase-B) | 4 | [2][3][4][5][6] |

Table 2: Cytotoxic and Cytostatic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Time Point (h) | Reference |

| NB-4 | Acute Promyelocytic Leukemia | Cell Viability | 7.9 ± 1.6 | 48 | [1] |

| HL-60 | Acute Promyelocytic Leukemia | Cell Viability | 9.8 ± 3.9 | 48 | [1] |

| F36-P | Myelodysplastic Syndrome | Cell Viability | 12.1 ± 1.2 | 48 | [1] |

| H929 | Multiple Myeloma | Cell Viability | 18.0 ± 1.6 | 48 | [1] |

| Karpas299 | Anaplastic Large Cell Lymphoma | CD30 Shedding | 0.23 | Not Specified | [3] |

Key In Vitro Experimental Protocols

Detailed methodologies for assessing this compound's anti-cancer effects are outlined below.

Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol determines the number of viable cells in a cell suspension based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, while dead cells do not.[3]

Materials:

-

Cancer cell lines (e.g., HL-60, NB-4, F36-P, H929)

-

Complete cell culture medium

-

This compound (BB-94)

-

Trypan Blue solution (0.4%)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

Following treatment, detach the cells using trypsin (for adherent cells) or by gentle scraping.

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound as described in the cell viability protocol.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

MMP Activity Assessment using Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants.[1][7]

Materials:

-

Conditioned media from treated and untreated cells

-

Polyacrylamide gels containing gelatin (0.1%)

-

Tris-Glycine SDS sample buffer (non-reducing)

-

Tris-Glycine SDS running buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., methanol, acetic acid, water)

Procedure:

-

Collect conditioned media from cell cultures treated with this compound.

-

Determine the protein concentration of each sample.

-

Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto a gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature to remove SDS and allow MMPs to renature.

-

Incubate the gel in developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

Signaling Pathways and Experimental Workflows

This compound's anti-cancer effects are mediated through the modulation of key cellular signaling pathways.

This compound's Impact on MAPK and PI3K/Akt Signaling

In vitro studies have shown that this compound can interfere with the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and apoptosis.[3] In some hematological cancer cell lines, this compound treatment leads to an increase in the phosphorylation of ERK1/2, which can, in some contexts, promote apoptosis.[3] Conversely, it can also lead to a decrease in the phosphorylation of Akt, a key survival protein.[3]

Caption: this compound's modulation of the PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in vitro anti-cancer effects of this compound.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Gelatin zymography protocol | Abcam [abcam.com]

Preclinical Efficacy of Batimastat in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy of Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in various animal models. The data presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] MMPs are implicated in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer progression.[1][2][3] Consequently, MMP inhibitors like this compound have been extensively investigated as potential therapeutic agents for a range of diseases. This document synthesizes the key preclinical findings on this compound's efficacy, focusing on quantitative data from animal models of cancer and other conditions.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14.[3] It mimics the collagen substrate at the cleavage site and binds to the zinc ion within the active site of the MMP, thereby blocking its enzymatic activity.[1][4][5] This inhibition of MMPs can impede cancer cell invasion, metastasis, and angiogenesis.[6][7][8][9]

Figure 1: Mechanism of MMP inhibition by this compound.

Preclinical Efficacy in Cancer Models

This compound has demonstrated significant antitumor and antimetastatic activity in a variety of preclinical cancer models.

Data Presentation: Efficacy in Cancer Models

| Animal Model | Cancer Type | This compound Dose & Administration | Key Quantitative Outcomes | Reference(s) |

| Athymic Nude Mice | Human Breast Cancer (MDA-MB-435) | 30 mg/kg, daily, intraperitoneal | Reduced incidence, number (P=0.0001), and total volume (P=0.0001) of lung metastases. Significantly inhibited local-regional tumor regrowth (P=0.035). | [7][8] |

| Athymic Nude Mice | Human Breast Cancer (MDA435/LCC6) | 50 mg/kg, intraperitoneal | Statistically significant decrease in solid tumor size. No significant suppression of ascites formation. | [4][5] |

| Athymic Nude Mice | Human Colon Carcinoma | 30 mg/kg, daily then 3x/week, i.p. | Reduced median primary tumor weight from 293 mg to 144 mg (P < 0.001). Reduced incidence of local/regional invasion from 67% to 35%. | [10] |

| Nude Mice | Human Colon Carcinoma (C170HM2) | 40 mg/kg, daily, intraperitoneal | Reduced mean number of liver tumors to 35% of control (P < 0.05). Reduced cross-sectional tumor area to 43% of control (P < 0.05). | [11] |

| Nude Mice | Human Colon Carcinoma (AP5LV) | 40 mg/kg, daily, intraperitoneal | Reduced tumor weight in the lung to 72% of control (P < 0.05). No significant effect on the number of lung nodules. | [11] |

| Nude Mice | Human Ovarian Carcinoma (HOC22, HOC8) | 60 mg/kg, every other day, i.p. (with cisplatin) | Combination therapy completely prevented tumor growth and spread; all animals survived to day 200. | [12] |

| Nude Mice | Human Hepatocellular Carcinoma (LCI-D20) | Not specified | Inhibited primary tumor growth, local invasion, intrahepatic and lung metastasis, and prolonged survival. | [13] |

| Mice | B16F1 Melanoma | 50 mg/kg, daily, intraperitoneal | 23% reduction in the mean diameter of liver metastases (54% reduction in tumor volume). Significantly reduced vascular volume within metastases. | [6] |

| Rats | Rat Mammary Carcinoma (HOSP.1P) | 30 mg/kg, intraperitoneal | Inhibited the number and median weight of lung colonies by up to 80%. Long-term treatment led to 100% survival at day 120 with no metastatic disease. | [14] |

| Nude Mice | Murine Hemangioma (eEnd.1) | 30, 3, and 0.3 mg/kg, daily, at injection site | Dose-dependent inhibition of tumor growth with increased doubling time. Reduced size of blood-filled spaces and hemorrhage. | [9][15] |

Experimental Protocols: Key Cancer Studies

-

Human Breast Cancer Xenograft Model:

-

Tumor Implantation: Cells were grown in the mammary fat pads. Primary tumors were resected before initiation of adjuvant therapy.[7][8]

-

Treatment: Daily intraperitoneal injections of this compound (30 mg/kg body weight).[7][8]

-

Endpoint Analysis: Volumes of tumor regrowth and the number and volumes of lung metastases were calculated. Neovascularization was assessed by immunohistochemistry for CD31.[7][8]

-

Human Colon Carcinoma Orthotopic Model:

-

Animal Model: Athymic nu/nu mice.[10]

-

Tumor Implantation: Fragments of human colon carcinoma were surgically implanted on the colon.[10]

-

Treatment: this compound (30 mg/kg) was administered intraperitoneally once daily for the first 60 days, then three times weekly, starting 7 days after tumor implantation. The vehicle was phosphate-buffered saline with 0.01% Tween 80.[10]

-

Endpoint Analysis: Primary tumor weight, incidence of local and regional invasion, and presence of metastases in various organs were assessed.[10]

-

Figure 2: Typical experimental workflow for in vivo cancer models.

Preclinical Efficacy in Non-Cancer Models

This compound has also shown therapeutic potential in animal models of inflammatory and degenerative diseases.

Data Presentation: Efficacy in Other Models

| Animal Model | Disease Model | This compound Dose & Administration | Key Quantitative Outcomes | Reference(s) |

| mdx Mice | Duchenne Muscular Dystrophy (DMD) | 30 mg/kg, 3x/week for 5 weeks, i.p. | Reduced necrosis, centronucleated fibers, and macrophage infiltration. Increased muscle force production in isometric contraction. | [3] |

| Sprague-Dawley Rats | TNBS-induced Colitis | 5, 10, 20 mg/kg, twice daily, i.p. | Dose-dependent reduction in inflammation score and myeloperoxidase (MPO) activity (P < 0.05 and P < 0.01 for different doses). | [16] |

Experimental Protocols: Key Non-Cancer Studies

-

Duchenne Muscular Dystrophy (DMD) Model:

-

Animal Model: C57BL10ScSn DMDmdx (mdx) mice and C57BL10/ScSn control mice.[3]

-

Treatment: Starting at 2 weeks of age, mice received intraperitoneal injections of this compound (30 mg/kg as a 3 mg/ml suspension in PBS with 0.01% Tween 80) three times a week for 5 weeks.[3]

-

Endpoint Analysis: Skeletal muscles were isolated and analyzed 24 hours after the final administration. Analyses included histology (H&E staining), immunohistochemistry (for macrophages, sarcolemmal permeability), immunoblotting (for protein levels), and measurement of muscle force production.[3]

-

Figure 3: Experimental workflow for the mdx mouse model of DMD.

Signaling Pathway Implicated in Duchenne Muscular Dystrophy

In the mdx mouse model of Duchenne muscular dystrophy, this compound administration led to a reduction in the activation of mitogen-activated protein kinases (MAPKs) and activator protein-1 (AP-1) in myofibers.[3] This suggests that MMPs may contribute to the pathology of DMD through the activation of these signaling pathways, which are involved in inflammation and fibrosis.

Figure 4: this compound's effect on signaling in DMD model.

Summary and Conclusion

The preclinical data robustly demonstrate that this compound exerts significant therapeutic effects across a range of animal models. In oncology, it consistently inhibits primary tumor growth, reduces metastasis, and suppresses angiogenesis in various cancer types, including breast, colon, ovarian, and melanoma.[6][7][8][11][12][13][14][17] Its efficacy is not limited to cancer; studies in models of Duchenne muscular dystrophy and colitis show that this compound can ameliorate inflammation and tissue damage, highlighting its potential in treating diseases with a strong inflammatory or tissue-remodeling component.[3][16] While this compound itself faced challenges in clinical trials, the extensive preclinical data underscores the therapeutic potential of MMP inhibition and provides a valuable foundation for the development of next-generation MMP inhibitors.

References

- 1. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The matrix metalloproteinase inhibitor this compound (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The matrix metalloproteinase inhibitor this compound inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Inhibition of angiogenesis and murine hemangioma growth by this compound, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of organ invasion by the matrix metalloproteinase inhibitor this compound (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of matrix metalloproteinase inhibitor BB-94 on liver cancer growth and metastasis in a patient-like orthotopic model LCI-D20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Control of lymphatic and hematogenous metastasis of a rat mammary carcinoma by the matrix metalloproteinase inhibitor this compound (BB-94) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Beneficial effects of this compound (BB-94), a matrix metalloproteinase inhibitor, in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note and Protocol: Preparation of Batimastat Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Batimastat (also known as BB-94) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is a synthetic, polypeptide-like compound containing a hydroxamate moiety that chelates the zinc ion in the active site of MMPs. This compound has demonstrated anti-proliferative, anti-invasive, and anti-metastatic activities in various cancer models, making it a valuable tool in cancer research. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 477.64 g/mol | |

| CAS Number | 130370-60-4 | |

| Chemical Formula | C₂₃H₃₁N₃O₄S₂ | |

| Purity | ≥98% (HPLC) | |

| Solubility in DMSO | ≥23.88 mg/mL to 96 mg/mL (≥50 mM to 200.98 mM) | |

| Insolubility | Insoluble in water and ethanol | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of DMSO Stock | -20°C for up to 1 year; -80°C for up to 2 years |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to prepare solutions of different concentrations based on the solubility data provided above.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of this compound (Molecular Weight = 477.64 g/mol ).

-

Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass = 0.010 mol/L x 0.001 L x 477.64 g/mol x 1000 mg/g = 4.7764 mg

-

-

Dissolution in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of fresh DMSO. For a 10 mM solution with 4.78 mg of this compound, add 1 mL of DMSO.

-

Cap the tube tightly.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Gentle warming to 37°C for a short period (e.g., 10 minutes) can also aid in solubilization. Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to one year at -20°C and up to two years at -80°C.

-

It is recommended to use the solution soon after preparation and to avoid long-term storage if possible.

-

Safety Precautions:

-

Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Visualization of this compound's Mechanism of Action

This compound functions by inhibiting Matrix Metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix (ECM). This process is crucial in physiological events like tissue remodeling and in pathological conditions such as tumor invasion and metastasis. The diagram below illustrates the inhibitory action of this compound on the MMP-mediated degradation of the ECM.

Caption: this compound inhibits active MMPs, preventing ECM degradation.

The following diagram provides a logical workflow for the preparation of a this compound stock solution.

Caption: Step-by-step workflow for this compound stock solution preparation.

Application Notes: Utilizing Batimastat in Cell Culture for MMP Inhibition

References

- 1. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 2. This compound (BB-94) (DMSO solution), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]

- 3. Matrix Metalloproteinase Inhibitor this compound Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]

- 10. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Delivery of Batimastat in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for Batimastat (BB-94), a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in preclinical research. The following sections detail quantitative data from various studies, standardized experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic, low-molecular-weight inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] Increased MMP activity is associated with tumor invasion, metastasis, and angiogenesis.[1][2] this compound, by chelating the zinc ion at the active site of MMPs, demonstrates potent, broad-spectrum inhibition of MMP-1, -2, -3, -7, and -9.[3][4] Its anti-neoplastic and anti-angiogenic activities have been demonstrated in various preclinical tumor models, where it has been shown to reduce tumor growth, spread, and metastasis.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the in vivo delivery of this compound across various preclinical studies. This data is intended to facilitate the comparison of different experimental designs.

| Animal Model | Cancer Type | Administration Route | Dosage | Frequency | Vehicle/Formulation | Key Findings | Reference |

| Athymic Nude Mice | Human Breast Cancer (MDA-MB-435) | Intraperitoneal (i.p.) | 30 mg/kg | Daily | Not specified | Inhibited local-regional regrowth and reduced incidence, number, and volume of lung metastases. | [6] |

| Male Copenhagen Rats | Prostate Cancer (R3327 Dunning tumor cells) | Intraperitoneal (i.p.) | 30 mg/kg | Daily | Vehicle (not specified) | Reduced tumor growth compared to control groups. | [7] |

| Mice | Meningococcal Meningitis Model | Intraperitoneal (i.p.) | 50 mg/kg | 1h before and 24h post-infection | 5% DMSO in PBS | Not specified | [5] |

| Mice | B16F1 Melanoma Liver Metastases | Intraperitoneal (i.p.) | 50 mg/kg | 5h prior to and after cell injection, then daily | Not specified | Reduced mean diameter of liver metastases by inhibiting angiogenesis. | [8] |

| Female Sprague-Dawley Rats | Uterine Remodeling Study | Intraperitoneal (i.p.) | 40 mg/kg | Single dose | 1x PBS, 0.1% Tween-20 | Analyzed matrix density changes. | [5] |

| Mice | Human Ovarian Carcinoma Xenografts | Intraperitoneal (i.p.) | 60 mg/kg | Every other day (8 injections total) | Not specified | In combination with cisplatin, completely prevented growth and spread of xenografts. | [5] |

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies, based on the available literature.

Protocol 1: this compound Suspension for Intraperitoneal Injection in Mice

This protocol is adapted from studies on various cancer models.

Materials:

-

This compound (BB-94) powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-gauge)

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation (to be prepared fresh daily):

-

On the day of injection, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution 20-fold with sterile PBS to achieve the final desired concentration. For a 50 mg/kg dose in a mouse receiving a 500 µL injection, the final concentration would be adjusted accordingly based on the mouse's weight.[5]

-

For example, to achieve a final injection volume of 500 µL containing the dose for a 20g mouse (1 mg), you would mix 20 µL of the 50 mg/mL stock with 480 µL of PBS.

-

The final solution will be a suspension. Ensure it is vortexed thoroughly before each injection to ensure uniform delivery. The final DMSO concentration in the injected solution should be low (e.g., 5%) to minimize toxicity.[5]

-

-

Administration:

Protocol 2: this compound Formulation with Tween-20

This protocol provides an alternative formulation for improved suspension of the poorly soluble this compound.

Materials:

-

This compound (BB-94) powder

-

Phosphate Buffered Saline (PBS), sterile

-

Tween-20

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Preparation of Vehicle:

-

Prepare a sterile vehicle solution of 1x PBS containing 0.1% Tween-20.[5]

-

-

Working Solution Preparation (to be prepared fresh daily):

-

Directly suspend the this compound powder in the PBS/Tween-20 vehicle to the desired final concentration (e.g., for a 40 mg/kg dose).[5]

-

Vortex the suspension vigorously to ensure it is homogenous before drawing it into the syringe.

-

-

Administration:

-

Administer the suspension via intraperitoneal (i.p.) injection.

-

Control animals should receive injections of the PBS/Tween-20 vehicle alone.

-

Visualizations

Signaling Pathway of this compound Action

This compound functions by inhibiting the activity of Matrix Metalloproteinases (MMPs). This diagram illustrates the general mechanism of action.

Caption: this compound's mechanism of inhibiting MMPs to block ECM degradation.

Experimental Workflow for In Vivo this compound Studies

This diagram outlines a typical workflow for a preclinical study investigating the efficacy of this compound.

Caption: A typical experimental workflow for in vivo this compound efficacy studies.

References

- 1. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on this compound and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I trial of a novel matrix metalloproteinase inhibitor this compound (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of matrix metalloproteinase inhibitor this compound on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic inhibitor of matrix metalloproteinases (this compound) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]